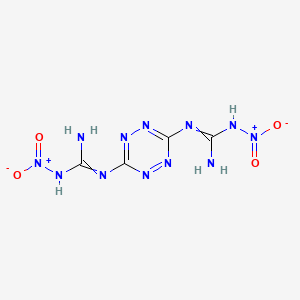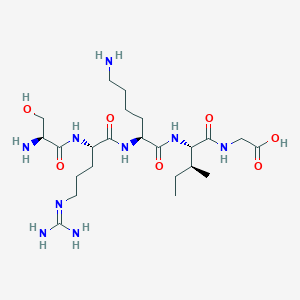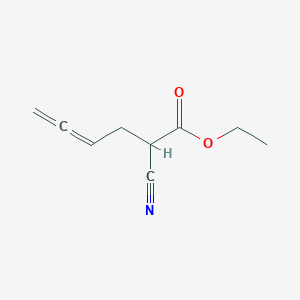![molecular formula C5H12N2O4S B14210018 2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid CAS No. 843660-11-7](/img/structure/B14210018.png)
2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid is a sulfonic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and solubility in water, making it a valuable reagent in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid typically involves the reaction of ethane-1-sulfonic acid with 3-amino-3-oxopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 6 and 8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall efficiency of the process. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral pH.
Reduction: Sodium borohydride; conditionsmild temperatures, neutral pH.
Substitution: Strong nucleophiles like sodium azide; conditionsbasic pH, room temperature.
Major Products
Oxidation: Sulfonic acid derivatives with higher oxidation states.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar in structure but lacks the oxopropyl group.
Ethanesulfonic acid: Lacks the amino and oxopropyl groups, making it less versatile in reactions.
Methanesulfonic acid: A simpler sulfonic acid derivative with different reactivity.
Uniqueness
2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid is unique due to the presence of both amino and oxopropyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.
Properties
CAS No. |
843660-11-7 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-[(3-amino-3-oxopropyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-5(8)1-2-7-3-4-12(9,10)11/h7H,1-4H2,(H2,6,8)(H,9,10,11) |
InChI Key |
GTOJETFQLHJKOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


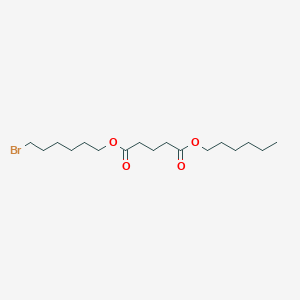
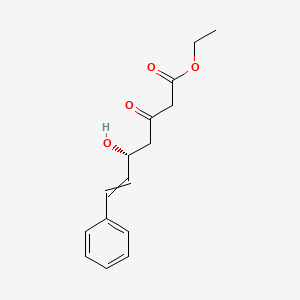
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
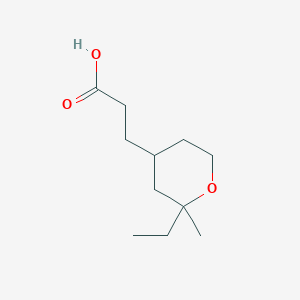
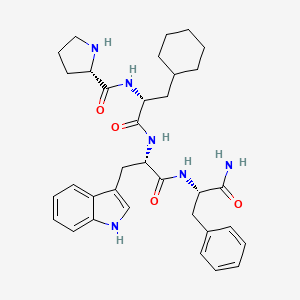
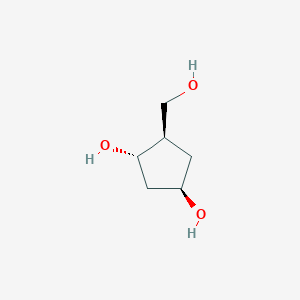

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)
